Heptanoic acid, 7-(phenylamino)-
Description
Heptanoic acid, 7-(phenylamino)- is a chemical compound featuring a seven-carbon aliphatic chain (heptanoic acid) with a phenylamino (B1219803) group attached to the seventh carbon. While specific research on this exact molecule is limited, its structural components—the heptanoic acid backbone and the N-phenylamino moiety—are well-explored in various chemical contexts.
In the realm of organic synthesis, the creation of molecules like Heptanoic acid, 7-(phenylamino)- falls under the broader category of N-arylation of amino acids. The development of methods to form carbon-nitrogen bonds is a cornerstone of modern synthetic chemistry, enabling the construction of a wide array of functional molecules. researchgate.netcdnsciencepub.com The synthesis of N-aryl amino acids is particularly important as these compounds serve as crucial building blocks for more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.netmdpi.com
From a chemical biology perspective, the interest in N-aryl amino acids lies in their potential to mimic or modulate biological processes. These molecules are recognized for their roles in the development of novel materials to study protein structure and function. researchgate.net The incorporation of a phenylamino group into a fatty acid chain, such as heptanoic acid, creates a lipophilic molecule with a polar head, a structure that can interact with biological membranes and proteins.
The phenylamino moiety, which consists of a phenyl group attached to an amino group, is a key structural feature that imparts specific properties to a molecule. In the context of heptanoic acid derivatives, this group can significantly influence the compound's physical, chemical, and biological characteristics. The presence of the aromatic ring from the phenyl group can lead to interactions such as π-stacking with biological targets, a common feature in drug-receptor binding.
The N-arylation of amino acids is a strategy used to introduce molecular diversity and has been employed in the synthesis of anti-cancer agents with enhanced potencies. researchgate.net Furthermore, N-aryl amino acids are integral components of some antimicrobial peptides and have demonstrated potential as organocatalysts in synthetic reactions. researchgate.netmdpi.com Research on N-aryl cinnamamides, which also contain a phenylamino-like structure, has shown that these compounds can exhibit a range of biological activities, including antistaphylococcal and antifungal effects. nih.gov
Academic research into compounds related to Heptanoic acid, 7-(phenylamino)- has followed several key trajectories. A significant area of focus has been the development of efficient and versatile synthetic methods for the N-arylation of amino acids and their derivatives. cdnsciencepub.com This includes the use of various catalytic systems to achieve these transformations under mild conditions, which is crucial for the synthesis of complex and sensitive molecules.
Another major research direction is the exploration of the biological activities of N-aryl amino acids. Studies have investigated their potential as antibacterial agents, with some synthesized N-aryl amino acids showing promising broad-spectrum activity against various bacterial strains. researchgate.netmdpi.com The general class of functionalized amino acids is also being explored for a wide range of therapeutic applications, including as anticonvulsant, antifungal, and antioxidant agents. researchgate.net The structural similarities to naturally occurring molecules that play roles in cell signaling and metabolism also drive research into their potential as modulators of these pathways.
| Compound Class | Area of Research | Key Findings/Applications |
| N-Aryl Amino Acids | Organic Synthesis | Development of metal-free and transition metal-catalyzed N-arylation methods. cdnsciencepub.commdpi.com |
| N-Aryl Amino Acids | Medicinal Chemistry | Serve as building blocks for bioactive molecules; exhibit antibacterial properties. researchgate.netmdpi.com |
| Functionalized Amino Acids | Drug Discovery | Investigated for anticonvulsant, antifungal, and antioxidant activities. researchgate.net |
| N-Aryl Cinnamamides | Antimicrobial Research | Show antistaphylococcal and antifungal activities. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
7-anilinoheptanoic acid |
InChI |
InChI=1S/C13H19NO2/c15-13(16)10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2,(H,15,16) |
InChI Key |
NAHZFKSAEXCXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Heptanoic Acid, 7 Phenylamino
Primary Synthetic Routes to Heptanoic Acid, 7-(phenylamino)- and its Core Analogs
The construction of the 7-(phenylamino)heptanoic acid scaffold can be achieved through several synthetic methodologies. The most common approaches involve the formation of the amide bond between a phenylamine derivative and a heptanoic acid precursor.
Amidation Reactions Involving Phenylamine Derivatives and Heptanoic Acid Precursors
Direct amidation is a fundamental method for synthesizing 7-(phenylamino)heptanoic acid. This typically involves the reaction of a phenylamine (aniline) or its substituted derivatives with a 7-halo-heptanoic acid or an activated form of heptanoic acid. The reaction of 7-iodoheptanoic acid with a dilute ammonia (B1221849) solution at elevated temperatures for an extended period can yield 7-aminoheptanoic acid, which can then be arylated. google.com
A more direct approach involves the coupling of aniline (B41778) with a heptanoic acid derivative. To facilitate this reaction, activating agents are often employed to convert the carboxylic acid into a more reactive species, thereby promoting amide bond formation. libretexts.org Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The general mechanism involves the initial activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the amide and a urea (B33335) byproduct. nih.govmdpi.com
Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA), have emerged as highly active catalysts for direct amidation at room temperature. organic-chemistry.org These catalysts are effective for a wide range of substrates, including aliphatic and aromatic carboxylic acids and various amines. organic-chemistry.org
Anhydride-Mediated Approaches in Controlled Media
Another effective strategy for the synthesis of 7-(phenylamino)heptanoic acid involves the use of acid anhydrides. In this method, a heptanoic acid precursor can be converted to its corresponding anhydride, which then reacts with a phenylamine derivative. This approach can offer advantages in terms of reaction control and yield.
Derivative Synthesis and Structural Diversification
The therapeutic and material properties of 7-(phenylamino)heptanoic acid can be fine-tuned through structural modifications. These modifications can be broadly categorized into alterations of the heptanoic acid backbone, substitutions on the phenylamino (B1219803) group, and the synthesis of specific stereoisomers.
Modification of the Heptanoic Acid Backbone
The seven-carbon chain of heptanoic acid provides a flexible scaffold that can be modified to influence the compound's physical and biological properties. For instance, the introduction of substituents along the alkyl chain can alter its lipophilicity and conformational flexibility. Methods for preparing derivatives of heptanoic acid include the oxidation of heptaldehyde or the carbonation of the Grignard reagent derived from 1-chlorohexane. orgsyn.org Furthermore, derivatives such as 7-hydroxyheptanoic acid can be prepared through the hydrogenation of 3-(2-furyl) acrylic acid. google.com These modified heptanoic acid precursors can then be coupled with phenylamine to generate a diverse library of analogs.
Exploration of Phenylamino Group Substitutions
The aromatic ring of the phenylamino group is a prime target for substitution to explore structure-activity relationships. A wide variety of substituted anilines are commercially available or can be readily synthesized, allowing for the introduction of various functional groups onto the phenyl ring. rsc.org These substitutions can modulate the electronic properties, steric bulk, and hydrogen bonding potential of the molecule. The synthesis of substituted phenethylamines, which are structurally related, highlights the extensive possibilities for derivatization. wikipedia.org
| Substitution Position | Substituent | Potential Effect |
| Para | Methoxy (B1213986) (-OCH3) | Electron-donating, increases basicity |
| Para | Trifluoromethyl (-CF3) | Electron-withdrawing, decreases basicity |
| Ortho/Meta/Para | Halogens (-F, -Cl, -Br) | Modulates lipophilicity and electronic properties |
| Para | Nitro (-NO2) | Strong electron-withdrawing group |
Synthesis of Enantiomeric Forms using Chiral Auxiliaries
Since 7-(phenylamino)heptanoic acid can possess a chiral center if substituted on the heptanoic acid backbone, the synthesis of enantiomerically pure forms is often crucial for pharmacological applications. Chiral auxiliaries are commonly employed to control the stereochemical outcome of a reaction. nih.gov One approach involves the use of a chiral amine, such as (R)- or (S)-1-phenylethylamine, to introduce a stereocenter that can direct subsequent reactions. nih.gov Lipases are also widely used for the kinetic resolution of racemic mixtures to produce chirally pure enantiomers. nih.gov This enzymatic method offers high enantiomeric excess due to the inherent selectivity of the enzyme. nih.gov The use of chiral polymers as stereospecific inhibitors in fractional crystallization is another emerging technique for resolving racemic compounds. rsc.org
Process Optimization and Reaction Efficiency Studies
Optimizing the synthesis of Heptanoic acid, 7-(phenylamino)- involves a careful selection of catalysts and a thorough understanding of the reaction kinetics. These studies are crucial for developing efficient, scalable, and cost-effective manufacturing processes.
Catalyst Screening for Amidation Processes (e.g., Pd/C, Enzyme-Mediated)
The formation of the amide bond in Heptanoic acid, 7-(phenylamino)- can be achieved through various catalytic methods, primarily involving the direct amidation of heptanoic acid or its derivatives with aniline. Two prominent catalytic systems, palladium on carbon (Pd/C) and enzyme-mediated catalysis, offer distinct advantages.
Palladium on Carbon (Pd/C) Catalysis:
Enzyme-Mediated Amidation:
Biocatalysis offers a green and highly selective alternative for amide synthesis. Lipases, in particular, have been extensively studied for their ability to catalyze amidation reactions. researchgate.netccsenet.org For instance, Candida antarctica lipase (B570770) B (CALB) is a robust enzyme known to catalyze the amidation of fatty acids with various amines, including aromatic amines. researchgate.netccsenet.org The reaction typically proceeds under mild temperatures in a solvent-free system or in organic solvents. The key advantage of enzymatic catalysis is the high selectivity, which can be crucial if stereochemistry is a factor. Carboxylic Acid Reductases (CARs) represent another class of enzymes that can be engineered for amidation reactions, proceeding via an acyl-adenylate intermediate.
A comparative overview of these catalytic systems for a hypothetical synthesis of Heptanoic acid, 7-(phenylamino)- is presented below:
| Catalyst System | Typical Reaction Conditions | Advantages | Potential Challenges |
| Pd/C | Solvent (e.g., Toluene, Dioxane), 80-120°C, potential use of CO surrogates and nitrogen precursors. diva-portal.orgnih.govnih.gov | Broad substrate scope, high yields, can be used for a variety of amidation reactions. | Potential for metal contamination in the final product, may require harsher conditions than enzymatic methods. |
| Enzyme-Mediated (e.g., Lipase) | Solvent-free or organic solvent (e.g., Toluene), 40-70°C, neutral pH. researchgate.netnih.gov | High selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a concern, lower reaction rates compared to some chemical catalysts. |
Kinetic Investigations via In-situ Spectroscopic Techniques (e.g., FTIR)
Understanding the kinetics of the amidation reaction is essential for process optimization and control. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of reaction progress. By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic models can be developed. researchgate.netnih.gov
For the synthesis of Heptanoic acid, 7-(phenylamino)-, an in-situ FTIR study would involve monitoring the disappearance of the carboxylic acid C=O stretch (around 1710 cm⁻¹) of heptanoic acid and the appearance of the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands of the product.
A hypothetical kinetic dataset that could be generated from such a study is outlined in the table below:
| Time (minutes) | Concentration of Heptanoic Acid (M) | Concentration of Heptanoic acid, 7-(phenylamino)- (M) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 30 | 0.60 | 0.40 |
| 60 | 0.35 | 0.65 |
| 120 | 0.10 | 0.90 |
| 180 | 0.02 | 0.98 |
Regioselective and Stereoselective Synthesis Approaches
The synthesis of specific isomers of Heptanoic acid, 7-(phenylamino)-, particularly when chirality is introduced into the molecule, requires precise control over regioselectivity and stereoselectivity.
Regioselective Synthesis:
Regioselectivity becomes critical when dealing with precursors that have multiple reactive sites. For instance, if starting from a heptanoic acid derivative with a leaving group at the 7-position (e.g., 7-bromoheptanoic acid), the reaction with aniline must selectively occur at the 7-position to yield the desired product. SN2 reactions are a common strategy for such transformations.
Stereoselective Synthesis:
If a chiral center is present, for example at the alpha-carbon to the carboxylic acid or on the heptyl chain, stereoselective synthesis is necessary to obtain a single enantiomer. This is particularly important for pharmaceutical applications where different enantiomers can have vastly different biological activities.
Several strategies can be employed for the stereoselective synthesis of N-aryl amino acids and their derivatives:
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a derivative of a natural amino acid.
Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in the C-N bond formation step.
Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
A summary of potential stereoselective approaches is provided below:
| Synthetic Approach | Description | Key Considerations |
| From Chiral Precursors | Synthesis starting from an enantiomerically pure precursor, such as a chiral 7-aminoheptanoic acid derivative. nih.gov | Availability and cost of the chiral starting material. |
| Asymmetric Hydrogenation | Reduction of a prochiral enamine or imine precursor using a chiral catalyst (e.g., a Rh or Ru complex with a chiral ligand). | Catalyst efficiency and enantioselectivity can be very high. |
| Enzymatic Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer in a racemic mixture of a 7-aminoheptanoic acid derivative using a lipase or other hydrolase. nih.gov | Can provide high enantiomeric excess, but the maximum theoretical yield for the desired enantiomer is 50%. |
Advanced Analytical Characterization of Heptanoic Acid, 7 Phenylamino and Its Derivatives
Chromatographic Methods for Purity Assessment and Component Separation
Chromatographic techniques are indispensable for separating Heptanoic acid, 7-(phenylamino)- from impurities, starting materials, and degradation products. nih.gov The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of Heptanoic acid, 7-(phenylamino)-. These impurities can originate from the synthetic process, such as residual starting materials, by-products from side reactions, or residual solvents. medwinpublishers.comajrconline.org
For the analysis of a compound like Heptanoic acid, 7-(phenylamino)-, which contains a polar carboxylic acid group, a derivatization step is often required to increase its volatility and thermal stability for GC analysis. nih.gov A common approach is esterification, for instance, converting the carboxylic acid to its methyl ester. The sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. imrpress.com As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification. thermofisher.com By comparing the mass spectra of unknown peaks to spectral libraries (like NIST), potential impurities can be identified. imrpress.com
Table 1: Potential Impurities in Heptanoic Acid, 7-(phenylamino)- Detectable by GC-MS This interactive table outlines potential impurities that could be identified during the synthesis and purification process.
| Impurity Type | Potential Compound | Rationale for Presence | Typical Detection Method |
|---|---|---|---|
| Starting Material | 7-bromoheptanoic acid | Incomplete reaction during synthesis | GC-MS after esterification |
| Starting Material | Aniline (B41778) | Excess reagent or incomplete reaction | GC-MS |
| By-product | N,N-diphenyl-7-aminoheptanoic acid | Side reaction involving multiple aniline molecules | GC-MS after esterification |
| Residual Solvent | Toluene | Solvent used in the reaction or purification | Headspace GC-MS |
| Residual Solvent | Methanol | Solvent used for dilution or crystallization | Headspace GC-MS |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Product Identification and Degradation Analysis
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a premier technique for the analysis of non-volatile and thermally labile compounds like Heptanoic acid, 7-(phenylamino)- and its derivatives. ajrconline.org It is particularly valuable for identifying products from synthesis and for analyzing degradation products that may form during storage or under stress conditions. nih.govlcms.cz
Forced degradation studies, as recommended by the International Conference on Harmonization (ICH), involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, and photolysis to predict its stability and identify potential degradation products. nih.govekb.eg LC is used to separate the parent drug from these newly formed, structurally related impurities. nih.gov A reversed-phase C18 column is commonly employed with a gradient elution of water/acetonitrile containing a modifier like formic acid to achieve good separation. nih.govnih.gov
The eluent from the LC column is directed into the mass spectrometer. Techniques like electrospray ionization (ESI) are used to gently ionize the molecules without causing fragmentation. semanticscholar.org In the tandem mass spectrometer, the parent ion of a specific compound is selected and then fragmented to produce a characteristic pattern of daughter ions (MS/MS spectrum). nih.gov This fragmentation pattern provides detailed structural information, allowing for the confident identification of the main product and the elucidation of the structures of unknown degradation products. nih.govsciex.com
Table 2: Hypothetical Degradation Products of Heptanoic Acid, 7-(phenylamino)- Analyzed by LC-MS/MS This interactive table shows potential degradation products and the analytical data used for their identification.
| Stress Condition | Potential Degradation Product | Proposed Structure | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Oxidation (H₂O₂) | Heptanoic acid, 7-(N-phenylhydroxylamino)- | Addition of an oxygen atom to the amine nitrogen | 238.14 |
| Acid Hydrolysis | 7-aminoheptanoic acid | Cleavage of the N-phenyl bond | 146.12 |
| Photolysis | Heptanoic acid, 7-(aminophenylamino)- | Dimerization or rearrangement | Varies |
| Base Hydrolysis | Heptanoic acid | Cleavage of the N-phenyl bond | 131.11 |
Spectroscopic and Structural Elucidation Techniques
While chromatography separates components, spectroscopy provides fundamental information about molecular structure and functional groups.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. asianpubs.org This technique provides unambiguous proof of structure by mapping electron density to reveal exact bond lengths, bond angles, and stereochemistry. For a molecule like Heptanoic acid, 7-(phenylamino)-, obtaining a single, high-quality crystal is the first and most critical step. nih.gov
The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern's intensities and positions are used to computationally reconstruct a three-dimensional model of the electron density of the molecule. cardiff.ac.uk This model is refined to yield the final crystal structure. mdpi.com The resulting data can reveal key structural features, such as the planarity of the phenyl group, the conformation of the heptanoic acid chain, and the geometry of the amine linkage. It also details intermolecular interactions, like hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. cardiff.ac.uk
Table 3: Representative Crystallographic Data for a Phenylheptanoic Acid Derivative This table presents typical crystallographic data that would be obtained for a related structure, based on published findings for 4,7-Dioxo-7-phenylheptanoic acid. asianpubs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 5.3007 |
| b (Å) | 28.405 |
| c (Å) | 7.679 |
| V (ų) | 1130.4 |
| Z (molecules/unit cell) | 4 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. researchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds. researchgate.net
In the context of Heptanoic acid, 7-(phenylamino)-, FTIR is highly useful for monitoring the progress of its synthesis. For example, if the synthesis involves the reaction of 7-aminoheptanoic acid with a phenylating agent, one could track the appearance of bands characteristic of the phenyl group and the secondary amine (N-H stretch). Concurrently, one would observe the disappearance or shifting of bands associated with the starting materials. nih.gov The technique is also invaluable for confirming the presence of key functional groups in the final product, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-H stretch of the secondary amine, and C-H and C=C stretches from the aromatic ring. researchgate.net
Table 4: Characteristic FTIR Absorption Bands for Heptanoic Acid, 7-(phenylamino)- This interactive table lists the expected vibrational frequencies for the key functional groups in the target molecule.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, sharp |
| Secondary Amine | N-H stretch | 3300-3500 | Moderate, sharp |
| Aromatic Ring | C-H stretch | 3000-3100 | Weak to moderate |
| Aromatic Ring | C=C stretch | 1450-1600 | Multiple, moderate |
| Alkyl Chain | C-H stretch | 2850-2960 | Strong |
Techniques for Investigating Molecular Interactions and Binding
Understanding how Heptanoic acid, 7-(phenylamino)- interacts with other molecules, particularly biological macromolecules like proteins, is crucial for exploring its potential applications. Several advanced techniques can elucidate these non-covalent interactions.
X-ray crystallography can be extended to study molecular interactions by co-crystallizing the compound with a target protein. The resulting crystal structure of the complex can reveal the precise binding mode, identifying specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction. nih.govnih.gov This provides a static but highly detailed snapshot of the bound state.
Computational modeling and molecular dynamics simulations offer a dynamic view of these interactions. imrpress.com By building a computational model of Heptanoic acid, 7-(phenylamino)- and a potential binding partner, simulations can predict the most stable binding poses and calculate the interaction energy. mdpi.com Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion forces, providing deep insight into the nature of the binding. mdpi.com These computational approaches are powerful for generating hypotheses about binding that can then be tested experimentally.
Mechanistic and Biochemical Studies of Heptanoic Acid, 7 Phenylamino and Analogues
Structure-Activity Relationship (SAR) Investigations
The fundamental structure of Heptanoic acid, 7-(phenylamino)- consists of a heptanoic acid chain, which can act as a linker, and a terminal phenylamino (B1219803) group, which often serves as a "cap" in the context of enzyme inhibitors. Research into related classes of compounds, particularly histone deacetylase (HDAC) inhibitors, has shown that the nature of this cap group is crucial for activity.
In broader studies of HDAC inhibitors, the introduction of a substituted pyrimidine (B1678525) group has been shown to potentially enhance the potency of these inhibitors against solid tumor cells. nih.gov The phenylamino moiety itself is a key feature in various inhibitor designs. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the substituents on the phenyl ring significantly influenced their ability to inhibit nuclear factor-kappaB activation. nih.gov Compounds with methyl, trifluoromethyl, or chloro substituents on the phenyl ring were found to be potent inhibitors, while those with hydroxyl or methoxy (B1213986) groups were inactive. nih.gov The most active compound in this series featured a 4-chloro substituent on the phenyl ring. nih.gov
These findings suggest that for Heptanoic acid, 7-(phenylamino)-, modifications to the phenyl ring could dramatically alter its biochemical effects. The electronic properties and size of the substituents would likely modulate the binding affinity to target proteins.
| Compound Series | Structural Modification | Impact on Biochemical Response |
| 5-chloro-4-((substituted phenyl)amino)pyrimidine HDAC inhibitors | Small group substitutions (e.g., methoxy) on the phenyl ring | Beneficial for HDAC inhibitory activity nih.gov |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides | -OH or -OCH3 substituents on the phenyl ring | Inactive as inhibitors of nuclear factor-kappaB activation nih.gov |
| -CH3, -CF3, or -Cl substituents on the phenyl ring | Potent inhibitors of nuclear factor-kappaB activation nih.gov | |
| 4-Cl substituent on the phenyl ring | Most potent inhibitor in the series nih.gov |
Enzyme Inhibition and Protein Interaction Studies
Understanding which enzymes and proteins a compound interacts with is key to elucidating its mechanism of action. For Heptanoic acid, 7-(phenylamino)-, research points towards potential interactions with enzymes like histone deacetylases and effects on broader protein networks and metabolic pathways.
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in gene expression and are important targets for cancer therapy. nih.gov Many HDAC inhibitors share a common pharmacophore consisting of a cap group, a linker, and a zinc-binding group. mdpi.com The structure of Heptanoic acid, 7-(phenylamino)- is consistent with the cap and linker portions of known HDAC inhibitors. The phenylamino group can function as the cap, which interacts with the rim of the enzyme's active site, while the heptanoic acid chain can serve as the linker.
Studies on other HDAC inhibitors have demonstrated the importance of the cap group. For example, the introduction of a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure has been explored in the design of novel HDAC inhibitors. nih.gov In a different study, a series of compounds with a phenylsulfonylamino-benzanilide core were investigated as inhibitors of solute carrier family SLC10 carriers. nih.gov Furthermore, research on perfluorinated cap groups in other HDAC inhibitors showed that substitution of the phenyl ring is important for biological activity. acs.org
| HDAC Inhibitor Structural Component | Role in Inhibition |
| Cap Group (e.g., phenylamino) | Interacts with the surface of the enzyme's active site. mdpi.com |
| Linker (e.g., heptanoic acid chain) | Connects the cap group to the zinc-binding group and spans the active site channel. mdpi.com |
| Zinc-Binding Group | Chelates the zinc ion in the catalytic site of the enzyme. mdpi.com |
Proteomics offers a powerful approach to identify the full spectrum of protein interactions for a given compound. While specific proteomics studies on Heptanoic acid, 7-(phenylamino)- have not been reported, related research highlights the potential of such an approach. For instance, bifunctional fatty acid chemical reporters have been used to metabolically label and photo-cross-link S-palmitoylated proteins and their interacting partners, enabling their identification through quantitative proteomics. This methodology could be adapted to identify the protein targets of Heptanoic acid, 7-(phenylamino)- and its analogues.
Small molecules can influence cellular metabolism by interacting with key enzymes in metabolic pathways. A study on a structurally related compound, 7-phenylheptanoic acid, revealed its ability to inhibit tryptophan indole (B1671886) lyase. This enzyme is involved in the metabolic pathway that degrades tryptophan to indole, a precursor to the uremic toxin indoxyl sulfate. By inhibiting this enzyme, 7-phenylheptanoic acid can modulate this metabolic pathway and reduce the production of a harmful metabolite. Given the structural similarity, it is conceivable that Heptanoic acid, 7-(phenylamino)- could exhibit similar inhibitory effects on this or other metabolic pathways.
In Vitro Stability and Degradation Kinetics4.4.1. Forced Degradation Studies Under Stress Conditions (e.g., Heat, UV, pH)4.4.2. Analysis of Degradation Products and Pathways
Until research on "Heptanoic acid, 7-(phenylamino)-" is published and becomes publicly accessible, a detailed and scientifically accurate article meeting the specified requirements cannot be produced.
Lack of Publicly Available Research Precludes Detailed Computational Analysis of Heptanoic Acid, 7-(phenylamino)-
The structured outline requested is as follows:
Theoretical and Computational Investigations of Heptanoic Acid, 7-(phenylamino)-Systems 5.1. Molecular Modeling and Simulation 5.1.1. Molecular Docking for Ligand-Protein Interaction Prediction 5.1.2. Conformational Analysis and Molecular Dynamics Simulations 5.2. Quantum Chemical Calculations 5.2.1. Density Functional Theory (DFT) for Electronic Structure and Reactivity 5.2.2. Prediction of Spectroscopic Properties 5.3. In Silico Prediction of Biological Activity and ADMET Properties (for Derivatives)
Theoretical and Computational Investigations of Heptanoic Acid, 7 Phenylamino Systems
Cheminformatics and QSAR Approaches for Structure-Property Relationships
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent powerful computational tools to establish predictive models for the physicochemical properties and biological activities of chemical compounds. While direct and specific QSAR models for Heptanoic acid, 7-(phenylamino)- are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from studies on structurally related compounds, such as other amino acid and fatty acid derivatives. These approaches are pivotal in rational drug design and materials science, enabling the prediction of a molecule's behavior and guiding the synthesis of new derivatives with desired characteristics.
A QSAR model is fundamentally a mathematical equation that correlates the chemical structure of a compound with a specific property. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's topology, geometry, and electronic features. These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which could be a biological activity (e.g., enzyme inhibition) or a physicochemical property (e.g., solubility, melting point).
For a molecule like Heptanoic acid, 7-(phenylamino)-, a variety of descriptors could be calculated to build a hypothetical QSAR model. These can be broadly categorized as 1D, 2D, and 3D descriptors.
1D Descriptors: These are the most basic descriptors and include constitutional indices like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. For instance, molecular connectivity indices have been successfully used to model properties like crystal densities and specific rotations of amino acids. nih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric, electronic, and hydrophobic parameters. For example, in studies on neuraminidase inhibitors, which are also carboxylic acid derivatives, 3D QSAR models have revealed that steric and hydrophobic fields are significant contributors to their inhibitory activity. nih.gov
The development of a robust QSAR model involves several key steps: data set preparation, descriptor calculation, variable selection, model building, and rigorous validation. For a hypothetical study on a series of derivatives of Heptanoic acid, 7-(phenylamino)-, one could envision a dataset where the parent compound is modified at various positions, for instance, by substituting the phenyl ring or altering the length of the alkyl chain.
Hypothetical Data for a QSAR Study of Heptanoic Acid, 7-(phenylamino)- Derivatives
To illustrate the application of QSAR, consider a hypothetical set of Heptanoic acid, 7-(phenylamino)- derivatives with varying substituents on the phenyl ring. The goal is to predict their binding affinity to a hypothetical protein target.
| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Binding Affinity (pIC50) |
| 1 | -H | 221.29 | 3.1 | 49.3 | 5.2 |
| 2 | -Cl | 255.74 | 3.8 | 49.3 | 5.8 |
| 3 | -CH3 | 235.32 | 3.5 | 49.3 | 5.5 |
| 4 | -NO2 | 266.29 | 3.0 | 95.1 | 6.1 |
| 5 | -OH | 237.29 | 2.8 | 69.5 | 5.9 |
In this hypothetical scenario, a QSAR model could be developed using multiple linear regression (MLR) or more advanced machine learning algorithms like partial least squares (PLS) or support vector machines (SVM). The resulting equation might look something like this (for MLR):
pIC50 = c0 + c1(LogP) + c2(Polar Surface Area) + ...
Where c0, c1, c2 are coefficients determined by the regression analysis. Such a model would allow for the rapid virtual screening of a large library of yet-to-be-synthesized derivatives, prioritizing those with the highest predicted activity.
Descriptor Classes and Their Potential Relevance
For a comprehensive QSAR study of Heptanoic acid, 7-(phenylamino)-, a diverse set of descriptors would be calculated. The table below outlines some key descriptor classes and their potential relevance to the properties of this compound.
| Descriptor Class | Example Descriptors | Potential Relevance to Heptanoic acid, 7-(phenylamino)- |
| Constitutional (1D) | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Basic properties influencing size, flexibility, and transport. The number of rotatable bonds is often linked to bioavailability. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular shape and branching, which can influence interactions with binding sites. nih.gov |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Relate to the size and shape of the molecule in 3D space, critical for steric fit in a receptor. |
| Electronic (3D) | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Govern electrostatic interactions, hydrogen bonding capacity, and reactivity. The amino and carboxylic acid groups are key sites for such interactions. libretexts.org |
| Hydrophobicity (3D) | LogP, Hydrophobic Fields | Crucial for membrane permeability and hydrophobic interactions within a protein binding pocket. The phenyl ring and the heptanoic acid chain contribute significantly. nih.gov |
The insights gained from such cheminformatics and QSAR analyses are invaluable for lead optimization in drug discovery. For instance, if a model indicates that increased hydrophobicity in a specific region of the molecule enhances activity, medicinal chemists can focus on synthesizing derivatives with appropriate lipophilic substituents. Conversely, if steric bulk is shown to be detrimental, smaller substituents would be prioritized. This iterative cycle of computational prediction and experimental validation accelerates the discovery of novel and more effective compounds. While specific studies on Heptanoic acid, 7-(phenylamino)- are yet to be published, the well-established methodologies in cheminformatics and QSAR provide a clear roadmap for future computational investigations of this and related systems.
Exploration of Heptanoic Acid, 7 Phenylamino in Materials Science Applications
Integration into Polymeric and Composite Materials
There is currently a lack of published research detailing the integration of Heptanoic acid, 7-(phenylamino)- into polymeric and composite materials.
Surface Modification and Coating Applications
Specific examples or studies on the application of Heptanoic acid, 7-(phenylamino)- for surface modification and coatings are not found in the existing scientific literature.
Advanced Material Synthesis and Functionalization
The use of Heptanoic acid, 7-(phenylamino)- as a building block or functionalizing agent in the synthesis of advanced materials is not described in available research.
Environmental Disposition and Fate of Heptanoic Acid, 7 Phenylamino
Environmental Transformation Pathways
Degradation under Environmental Stressors (e.g., Photodegradation, Hydrolysis)
No studies were identified that investigated the degradation of Heptanoic acid, 7-(phenylamino)- through abiotic processes such as photodegradation or hydrolysis. The susceptibility of this compound to breakdown by sunlight or its reactivity with water under typical environmental pH conditions remains unknown.
Metabolic Stability in Environmental Matrices (e.g., In Vitro Intestinal Environment)
There is no available research on the metabolic stability of Heptanoic acid, 7-(phenylamino)- in any environmental matrix, including in vitro models that might simulate biological systems such as the intestinal environment of organisms. Understanding how readily this compound is metabolized by microorganisms or other biological systems is crucial for assessing its persistence and potential for bioaccumulation, but such data is currently absent from the scientific record.
Environmental Exposure Modeling Considerations
Without fundamental data on the physical and chemical properties of Heptanoic acid, 7-(phenylamino)-, as well as its transformation and partitioning behavior, it is not possible to develop meaningful environmental exposure models. Key parameters required for such models, including but not limited to vapor pressure, water solubility, and octanol-water partition coefficient, are not available.
Ecological Impact Assessment Methodologies (Non-Toxicity Specific)
Methodologies for assessing the ecological impact of chemical substances, beyond direct toxicity, often rely on data related to their persistence, bioaccumulation potential, and transport in the environment. Given the absence of any such data for Heptanoic acid, 7-(phenylamino)-, a credible ecological impact assessment cannot be performed at this time.
Q & A
Q. What analytical methods resolve discrepancies in receptor binding assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
